(4-METHOXYPHENYL)METHYL 4-(4-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE

Description

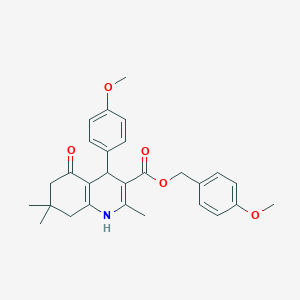

The compound (4-methoxyphenyl)methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features a hexahydroquinoline core with two 4-methoxyphenyl substituents: one at position 4 of the quinoline ring and another as part of the ester group (Figure 1). The 2,7,7-trimethyl substitutions and the 5-oxo moiety further define its structure.

Properties

IUPAC Name |

(4-methoxyphenyl)methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31NO5/c1-17-24(27(31)34-16-18-6-10-20(32-4)11-7-18)25(19-8-12-21(33-5)13-9-19)26-22(29-17)14-28(2,3)15-23(26)30/h6-13,25,29H,14-16H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUFVDKZZUVZIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OC)C(=O)OCC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHOXYPHENYL)METHYL 4-(4-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the hexahydroquinoline core, followed by the introduction of methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(4-METHOXYPHENYL)METHYL 4-(4-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of and a molecular weight of approximately 507.6 g/mol. Its structure features a hexahydroquinoline core with methoxyphenyl substituents that contribute to its chemical behavior and biological activity. The compound's unique structural characteristics allow it to interact with various biological targets.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural resemblance to known pharmacophores. Research has indicated that derivatives of hexahydroquinoline exhibit various biological activities, including:

- Antitumor Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation. For instance, derivatives have been tested against human cancer cell lines, demonstrating promising cytotoxic effects .

- Antimicrobial Properties : The compound's structure may confer antibacterial and antifungal properties. Preliminary studies suggest it could be effective against specific pathogens .

Synthesis of Novel Compounds

The synthesis of (4-Methoxyphenyl)methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate serves as a precursor for developing novel derivatives with enhanced biological activity. Researchers have utilized this compound in multi-step synthesis processes to create libraries of related compounds for screening against various biological targets .

Structure-Activity Relationship (SAR) Studies

The diverse functional groups present in this compound make it an excellent candidate for SAR studies. By modifying specific moieties within the structure, researchers aim to elucidate the relationship between chemical structure and biological activity. This approach can lead to the identification of more potent compounds with improved selectivity and reduced side effects .

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer properties of synthesized derivatives of the hexahydroquinoline scaffold. The results indicated that certain modifications led to enhanced activity against breast cancer cell lines compared to the parent compound. The study utilized MTT assays to determine cell viability and apoptosis assays to confirm the mechanism of action .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition zones in disk diffusion assays against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

Mechanism of Action

The mechanism by which (4-METHOXYPHENYL)METHYL 4-(4-METHOXYPHENYL)-2,7,7-TRIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE exerts its effects involves interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Rings

The target compound’s 4-methoxyphenyl groups distinguish it from analogs with alternative substituents:

- Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate (6m): Replaces methoxy with a chloro group at the 4-position of the phenyl ring. The electronegative Cl may enhance reactivity but reduce solubility compared to methoxy .

- Methyl 4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate: Substitutes methoxy with ethoxy, increasing lipophilicity (logP) due to the longer alkyl chain .

Table 1: Substituent Comparison

Ester Group Modifications

The (4-methoxyphenyl)methyl ester in the target compound is unique compared to simpler esters:

Table 2: Ester Group Impact

Conformational Analysis of the Hexahydroquinoline Core

The hexahydroquinoline core adopts distinct conformations depending on substituents:

- Target Compound: Likely adopts a twisted boat conformation for the dihydropyridine ring and a chair-like structure for the cyclohexanone moiety, similar to methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate ().

- Crystal Packing : Intermolecular N–H⋯O hydrogen bonds (as in ) may stabilize the structure, though the bulky (4-methoxyphenyl)methyl ester could disrupt packing efficiency compared to methyl/ethyl analogs .

Biological Activity

The compound (4-Methoxyphenyl)methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as Compound 1 ) is a derivative of hexahydroquinoline that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C33H34N2O4

- Molecular Weight: 506.6 g/mol

- IUPAC Name: this compound

- CAS Number: 5805-16-3

Research indicates that Compound 1 exhibits a range of biological activities primarily through the following mechanisms:

- Multidrug Resistance Reversal : It has been shown to inhibit the P-glycoprotein (P-gp) efflux pump in cancer cells. P-gp overexpression is a significant mechanism contributing to multidrug resistance (MDR) in various tumors. Studies demonstrate that Compound 1 enhances the accumulation of rhodamine 123 in resistant cell lines (e.g., MES-SA/Dx5) and significantly reduces the IC50 values for doxorubicin by up to 88.7% at specific concentrations .

- Antioxidant Activity : The compound has demonstrated notable antioxidant properties. In vitro studies utilizing the DPPH radical scavenging model revealed that several derivatives of hexahydroquinoline exhibited antioxidant activities ranging from 75% to 98%, suggesting potential applications in immune system support and oxidative stress mitigation .

- Cytotoxicity Assessment : The toxicity profile of Compound 1 was evaluated against human embryonic kidney cells (HEK293). Most derivatives displayed no cytotoxic effects at concentrations up to 25 µM, indicating a favorable safety profile for further development .

Study on MDR Reversal Activity

A significant study focused on the synthesis and evaluation of various hexahydroquinoline derivatives demonstrated that those with specific substitutions at the C4 position exhibited enhanced MDR reversal activity. For instance:

- Compound 5c : Increased intracellular rhodamine accumulation at 100 µM and reduced doxorubicin IC50 by approximately 70% at lower concentrations .

This study underscores the importance of structural modifications in enhancing therapeutic efficacy against drug-resistant cancer cells.

Antioxidant Activity Evaluation

In another investigation into the antioxidant properties of synthesized derivatives:

| Compound | Antioxidant Activity (%) |

|---|---|

| Compound A | 75 |

| Compound B | 85 |

| Compound C | 90 |

| Compound D | 98 |

The results indicate that certain modifications significantly boost antioxidant capacity, which could be leveraged for therapeutic applications in oxidative stress-related conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.